N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
Description
N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a benzothiazole-derived compound characterized by a planar benzothiazol-2-ylidene core substituted with a methoxy group at position 4 and a methyl group at position 2. The 3-phenoxybenzamide moiety is conjugated to the benzothiazole ring via an imine linkage (E-configuration). Its synthesis likely involves condensation reactions between substituted benzothiazole precursors and activated benzamide derivatives, analogous to methods described for related compounds .
The compound’s crystallographic features (e.g., hydrogen bonding, π-π stacking) and electronic properties (e.g., electron-withdrawing/donating substituents) are critical to its reactivity and intermolecular interactions. For instance, the methoxy group may enhance solubility or participate in hydrogen bonding, while the benzothiazole core contributes to aromatic stabilization and planar geometry .
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSHTZMWSVYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into sulfoxides or sulfones | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces amines or alcohols | Sodium borohydride, lithium aluminum hydride |
| Substitution | Functional group replacement | Halogens, nucleophiles |
Biology
In biological research, this compound is utilized as a probe to investigate enzyme activities and biological processes. Its ability to interact with various biomolecules makes it suitable for studying enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Medicine
The compound has been investigated for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit tumor growth and reduce inflammation markers in vitro.
Table 2: Therapeutic Properties
| Property | Findings |
|---|---|
| Anti-inflammatory | Reduces cytokine levels in cell cultures |
| Anticancer | Inhibits proliferation of cancer cell lines |
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C23H20N2O3S.
Substituent Effects on Bioactivity
- In , this group contributes to 11β-HSD1 inhibition via interactions with the enzyme’s active site.
- Fluorine vs. Methoxy : The 4-fluoro substituent in introduces electronegativity, which may increase metabolic stability or alter electronic distribution compared to the methoxy group in the target compound.
- Sulfonamide vs.
Crystallographic and Molecular Interactions
Table 2: Crystallographic Features of Selected Analogues
- The crystal packing in is stabilized by R22(8) hydrogen-bonding motifs and π-π interactions, suggesting that the target compound’s methoxy and benzamide groups may similarly stabilize its solid-state structure.
Biological Activity
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.
Case Study: Sulforhodamine B Assay
In a study utilizing the Sulforhodamine B (SRB) assay, the compound demonstrated potent antiproliferative activity against several cultured cancer cell lines:
The SRB assay measures total protein synthesis as a proxy for cell viability, indicating the compound's ability to inhibit cancer cell growth effectively.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Tumor Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its anticancer efficacy by reducing tumor-associated inflammation.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Exhibiting inhibitory effects on various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Early toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to evaluate long-term effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- Step 2 : Introduction of the methoxy and methyl groups via nucleophilic substitution or alkylation, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C .
- Step 3 : Coupling with 3-phenoxybenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) significantly impact yield. Reaction progress is monitored via TLC or HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : - and -NMR verify substituent positions and stereochemistry (e.g., E-configuration of the benzothiazol-2-ylidene moiety) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 423.1245) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths and angles, with R-factors < 0.05 for high-quality datasets .
Q. What functional groups dictate its reactivity in biological assays?
- Key Groups :
- Benzothiazol-2-ylidene : Acts as a hydrogen-bond acceptor, interacting with enzyme active sites .
- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Phenoxybenzamide : Modulates solubility and stabilizes π-π stacking in protein binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
- Case Study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration) or impurity levels.
- Methodology :
- Standardized Assays : Use fixed ATP concentrations (1 mM) and validate compound purity (>98% via HPLC) .
- Analog Synthesis : Modify the methoxy group to ethoxy or remove it to assess activity trends .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Challenges :
- Twinning : Common in benzothiazole derivatives due to symmetry; resolved using TWINABS in SHELXL .
- Disorder : Methoxy groups may exhibit rotational disorder. Apply restraints (ISOR, DELU) during refinement .
Q. How do computational models predict interaction mechanisms with biological targets?
- Docking Workflow :
- Target Preparation : Retrieve protein structures (e.g., PDB ID 3Q4Z) and remove water molecules.
- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the benzothiazol-2-ylidene group and Arg45/His78 residues .
- Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC values .
Q. What strategies improve stability under physiological conditions?
- Degradation Pathways : Hydrolysis of the amide bond at pH > 8.0 or photodegradation under UV light .
- Stabilization :
- Formulation : Use cyclodextrin encapsulation to protect against hydrolysis .
- Storage : Lyophilize in amber vials at -20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
